molecular formula C15H15N3OS B607770 2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1443138-52-0

2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B607770
CAS No.: 1443138-52-0
M. Wt: 285.36
InChI Key: LYDYEINGBDQLKU-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for TCMDC-142346 are not explicitly detailed in the available literature. it is known that compounds in the TCAMS library are typically synthesized using high-throughput screening methods and structure-based drug design . Industrial production methods for such compounds often involve multi-step organic synthesis, purification, and characterization processes.

Chemical Reactions Analysis

TCMDC-142346 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

1443138-52-0

Molecular Formula

C15H15N3OS

Molecular Weight

285.36

IUPAC Name

2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-10-5-6-13-17-11(2)14(18(13)9-10)15(19)16-8-12-4-3-7-20-12/h3-7,9H,8H2,1-2H3,(H,16,19)

InChI Key

LYDYEINGBDQLKU-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CS3)C)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1829820A;  GSK-1829820A;  GSK 1829820A;  GSK-1829820-A;  GSK 1829820 A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

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